1-Methoxyanthraquinone

Descripción

Historical Context and Discovery

The discovery and development of this compound emerged from the broader historical investigation of anthraquinone derivatives, which began with the systematic study of coal tar compounds and natural pigments. The compound carries the Chemical Abstracts Service registry number 82-39-3, establishing its formal recognition in chemical literature. Historical records indicate that anthraquinones as a class were first identified through the oxidation of anthracene with potassium dichromate and sulfuric acid, a process that yields the parent anthraquinone structure upon which derivatives like this compound are based. The crystalline nature of anthracene, melting at 218 degrees Celsius and demonstrating insolubility in water while maintaining ready solubility in organic solvents such as carbon disulfide, aliphatic hydrocarbons, alcohols, esters, aromatic benzene, and halogenated solvents, provided the foundation for understanding substituted derivatives.

The systematic nomenclature of this compound reflects the evolution of chemical naming conventions, with alternative designations including 9,10-anthracenedione, 1-methoxy- and 1-methoxy-9,10-anthracenedione documented in various chemical databases. The compound's inclusion in major chemical repositories such as PubChem with identifier 6707 and the National Institute of Standards and Technology Chemistry WebBook demonstrates its established position in chemical literature. Early research focused on understanding the relationship between structural modifications and chemical properties, leading to comprehensive studies of substitution patterns and their effects on reactivity and physical characteristics.

Classification within the Anthraquinone Family

This compound belongs to the anthraquinone family, also known as anthracenediones or dioxoanthracenes, which constitute polycyclic aromatic hydrocarbons representing a significant class within the quinone family. The essential structure of 9,10-anthracenedione, based on three benzene rings including two ketone groups on the central ring, provides the fundamental framework upon which this compound builds through methoxy substitution at the 1-position. This classification places the compound within a group of over 80 naturally occurring anthraquinones that have been identified and isolated from various sources including lichens, fungi, and medicinal plants belonging to families such as Polygonaceae, Leguminosae, Rhamnaceae, Rubiaceae, Fabaceae, and Xanthorrhoeaceae.

The diversity of anthraquinone derivatives relies fundamentally on the nature and position of substituents that replace hydrogen atoms on the basic structure, including hydroxyl groups, methyl groups, methoxy groups, hydroxymethyl groups, formyl groups, carboxyl groups, and more complex functional groups. Within this classification system, this compound specifically represents a monomethoxy-substituted derivative, distinguishing it from polysubstituted analogs and positioning it as an important intermediate for further chemical modifications. The compound's classification extends to its role as a member of the quinone family, which demonstrates characteristic electronic properties including the ability to undergo reduction-oxidation reactions and participate in electron transfer processes.

Chemical taxonomy further categorizes this compound within the broader context of aromatic compounds, specifically those containing conjugated systems that contribute to their distinctive spectroscopic and photochemical properties. The compound's position within this classification system reflects its structural relationship to other methoxy-substituted anthraquinones, including 2-methoxyanthraquinone and various polysubstituted derivatives that have been isolated from natural sources and synthesized for research purposes.

Structural Significance in Anthraquinone Chemistry

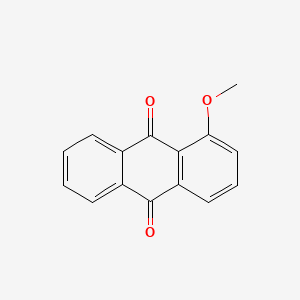

The structural architecture of this compound demonstrates profound significance within anthraquinone chemistry through its unique substitution pattern and resulting electronic properties. The compound's molecular structure, characterized by the molecular formula C15H10O3 and molecular weight of 238.24 grams per mole, incorporates a methoxy group at the 1-position of the anthraquinone core. This specific substitution pattern creates distinctive electronic effects that influence both the compound's reactivity and its spectroscopic characteristics, particularly in ultraviolet-visible absorption spectroscopy where the position and intensity of absorption bands are strongly affected by the nature of auxochromic substituents.

Structural analysis reveals that the methoxy group at the 1-position participates in mesomeric effects that significantly influence the compound's electronic distribution and chemical behavior. Research investigating structure-property relationships has demonstrated that the number and position of substituents, particularly hydroxyl and methoxy groups, contribute positively to electronic descriptors such as electrophilicity and hardness, which correlate with the position and amplitude of maximum absorption bands. The compound's three-dimensional structure, available through computational modeling and crystallographic studies, provides insights into molecular orbital delocalization and intermolecular interactions that govern its physical and chemical properties.

Table 1: Physical Properties of this compound

The structural significance extends to the compound's role in photochemical processes, where this compound demonstrates capacity for nucleophilic substitution reactions under photochemical conditions. Research has established that the compound undergoes photochemical nucleophilic substitution with ammonia and primary aliphatic amines to produce good yields of 1-amino- or 1-alkylamino-anthraquinone derivatives, though the reaction does not proceed with secondary amines and primary arylamines. This selectivity reflects the specific electronic and steric requirements imposed by the 1-methoxy substitution pattern and provides valuable insights into the relationship between molecular structure and reactivity.

Research Significance and Applications Overview

The research significance of this compound encompasses multiple dimensions of chemical investigation, from fundamental studies of photochemical reactivity to practical applications in synthetic chemistry and materials science. Contemporary research has established the compound as a valuable intermediate in organic synthesis, particularly in the development of complex organic molecules and the preparation of dyes and pigments for textile and coating industries. The compound's photochemical properties have attracted significant attention in fields such as photochemistry and photophysics, where its ability to absorb and emit light contributes to advancements in organic light-emitting diodes and other optoelectronic devices.

Spectroscopic investigations have provided detailed characterization of this compound's ultraviolet-visible absorption properties, with experimental data revealing specific absorption maxima that can be predicted using time-dependent density functional theory calculations. The National Institute of Standards and Technology has documented comprehensive spectroscopic data for the compound, including digitized ultraviolet-visible spectra that demonstrate characteristic absorption patterns in the wavelength range of 250 to 450 nanometers. These spectroscopic properties have practical implications for analytical chemistry applications and provide fundamental data for understanding electronic transitions in substituted anthraquinones.

Table 2: Research Applications and Properties

Research investigations into structure-activity relationships have revealed the importance of this compound as a model compound for understanding how molecular modifications affect chemical reactivity and biological outcomes. Studies examining the relationship between molecular structure and biological activity suggest that compounds related to this compound may possess significant biological properties, though comprehensive pharmacological investigations remain ongoing. The compound's role in environmental chemistry has also garnered attention, particularly regarding its potential applications in environmental monitoring and remediation processes where anthraquinone derivatives may serve as indicators of pollution levels.

Propiedades

IUPAC Name |

1-methoxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c1-18-12-8-4-7-11-13(12)15(17)10-6-3-2-5-9(10)14(11)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGDBBBZCJYDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058871 | |

| Record name | 9,10-Anthracenedione, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-39-3 | |

| Record name | 1-Methoxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-9,10-anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-9,10-ANTHRACENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I7WM10A1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Activity

1-Methoxyanthraquinone exhibits promising anticancer properties. Research has shown that derivatives of anthraquinones, including this compound, can induce apoptosis in cancer cells and exhibit cytotoxic effects against various human cancer cell lines. For instance, studies have demonstrated that certain anthraquinone derivatives can selectively target HepG2 liver cancer cells with effective concentrations as low as .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of cell cycle arrest and apoptosis. It has been observed that these compounds can disrupt mitochondrial function and activate caspases, leading to programmed cell death .

Other Therapeutic Effects

Beyond cancer treatment, this compound has shown potential in treating various conditions:

- Antimicrobial Activity: Exhibits activity against bacteria and fungi .

- Anti-inflammatory Effects: Demonstrates potential in reducing inflammation in various models .

- Antidiabetic Properties: Some studies suggest it may help regulate blood sugar levels .

Industrial Applications

Textile Dyeing

this compound is utilized in the textile industry due to its vibrant color properties and stability. It serves as a reactive dye that forms covalent bonds with fibers, ensuring high wash fastness. The compound's ability to form complexes with metal ions enhances its application in dyeing processes .

| Application | Properties | Benefits |

|---|---|---|

| Textile Dyeing | Reactive dye | High wash fastness and color stability |

| Pigment Production | Bright colors | Good light-fastness properties |

Environmental Applications

Pollutant Degradation

Research indicates that anthraquinones, including this compound, can act as catalysts in the degradation of environmental pollutants. Their redox potential allows them to participate in biogeochemical processes that break down contaminants .

Case Studies

Case Study 1: Anticancer Efficacy

A systematic review highlighted the effects of various anthraquinones on cancer cell lines, emphasizing the selective cytotoxicity of this compound derivatives against MCF-7 breast cancer cells with IC50 values demonstrating significant potency .

Case Study 2: Textile Application

In a study examining the use of anthraquinones in textile dyeing, it was found that dyes derived from this compound provided superior color retention and durability compared to traditional azo dyes, showcasing their industrial relevance .

Comparación Con Compuestos Similares

Key Observations :

Anticancer Efficacy

- 1-Hydroxy-4-aryl Anthraquinones: Demonstrated IC₅₀ values of 1.1 µM against DU-145 prostate cancer cells, comparable to doxorubicin. Activity is attributed to intercalative DNA binding and apoptosis induction via sub-G₁ cell cycle arrest.

- This compound: Limited direct data, but structurally similar 2-Hydroxy-1-methoxyanthraquinone monohydrate showed moderate cytotoxicity in preliminary screens, suggesting methoxy substitution may reduce potency compared to hydroxy-aryl derivatives.

Métodos De Preparación

Direct Methylation of Hydroxyanthraquinones

One common synthetic route to 1-Methoxyanthraquinone involves the methylation of hydroxyanthraquinone precursors. This method typically uses methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

- Process Example :

Starting from a hydroxy-substituted anthraquinone, acetylation is first performed to protect other functional groups, followed by methylation with dimethyl sulfate and potassium carbonate in dry acetone. This yields methoxy-substituted anthraquinones such as 1-methoxy derivatives. Subsequent bromination and further functional group transformations can be carried out to obtain specific derivatives if needed.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acetylation | Acetic anhydride, K2CO3 | Monoacetylated intermediate |

| Methylation | Dimethyl sulfate, K2CO3, dry acetone | 1-Methoxy anthraquinone derivative |

| Bromination | N-Bromosuccinimide, CCl4 | Bromomethyl derivative |

This method is well-documented for its regioselectivity and good yields in producing methoxy-substituted anthraquinones.

Regioselective Synthesis via Aryne Annulation and Anion Reactions

A novel and regioselective synthetic approach involves the reaction of anions derived from ethyl cyanoacetate or 2-(carbethoxyaryl)acetonitriles with arynes. This method allows for the construction of the anthraquinone core with methoxy substitution at specific positions, including position 1.

-

- High regioselectivity

- Brief reaction times

- Moderate to good yields of alkoxyanthracenes and anthraquinones

Reference Reaction :

The anionic species react with arynes generated in situ, leading to alkoxyanthracene intermediates that can be oxidized to the corresponding anthraquinones, including this compound.

| Parameter | Details |

|---|---|

| Starting materials | Anions of ethyl cyanoacetate or 2-(carbethoxyaryl)acetonitriles |

| Reaction type | Aryne annulation |

| Product yield | Moderate to good (typically 65-70%) |

| Advantages | Regioselectivity, brief synthesis |

Functionalization via Boron Trifluoride Complexation and Selective Dealkylation

An advanced method involves the formation of difluoro boron chelates with methoxyanthraquinones, followed by selective dealkylation to obtain hydroxy-methoxyanthraquinones.

Mechanism :

Methoxyanthraquinones are treated with boron trifluoride–diethyl ether complex to form difluoro boron chelates. Subsequent treatment with methanol selectively removes methyl groups from methoxy substituents, enabling regioselective functionalization.Outcome :

This method allows for the synthesis of 1-hydroxy-8-methoxyanthraquinone and related derivatives, which can be precursors or intermediates in the preparation of this compound.

| Stage | Reagents/Conditions | Product |

|---|---|---|

| Chelate formation | BF3·Et2O, benzene or toluene | Difluoro boron chelates |

| Selective dealkylation | Methanol | Hydroxy-methoxyanthraquinones |

Extraction and Isolation from Natural Sources

This compound derivatives, including 1-methoxy-2-hydroxyanthraquinone, can be isolated from natural plant sources such as Morinda officinalis roots.

| Step | Solvent/Reagents | Yield/Result |

|---|---|---|

| Ethanol extraction | 85% ethanol | Crude extract |

| Chloroform extraction | Chloroform | Enriched anthraquinone fraction |

| Purification | HSCCC (n-hexane-ethyl acetate-methanol-water) | Pure this compound (90.6 mg) |

This method is valuable for obtaining natural methoxy-anthraquinones and studying their biological activities.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield/Remarks |

|---|---|---|---|

| Direct Methylation | Dimethyl sulfate, K2CO3, acetylation steps | Regioselective, well-established | Good yields; versatile intermediates |

| Aryne Annulation with Anions | Anions of ethyl cyanoacetate, arynes | Regioselective, brief synthesis | Moderate to good yields (65-70%) |

| Boron Trifluoride Complexation | BF3·Et2O, methanol | Selective dealkylation, functionalization | Enables hydroxy-methoxy derivatives |

| Natural Extraction & Isolation | Ethanol extraction, chloroform, HSCCC | Natural source, bioactive compounds | High purity, moderate yield |

| Industrial Slurry Reactions (Related) | Formamidinesulfinic acid, NaOH, aqueous | Scalable, controlled environment | Water-soluble derivatives |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 1-Methoxyanthraquinone with high purity, and how are its structural features validated?

- Methodological Answer : Synthesis typically involves methylating 1-hydroxyanthraquinone derivatives using standard alkylation agents (e.g., methyl iodide) under controlled conditions. Purification is achieved via repeated sublimation under reduced pressure to ensure minimal impurities. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For reproducibility, experimental sections must detail reagent sources, reaction conditions (temperature, solvent, duration), and purity thresholds (e.g., ≥95% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- NMR : Assign methoxy (-OCH₃) and aromatic proton signals to confirm substitution patterns.

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions ([M+H]⁺) and fragmentation patterns.

- X-ray Diffraction : For crystalline derivatives, single-crystal XRD resolves absolute configuration. Ensure raw spectral data and calibration standards are included in supplementary materials .

Q. What are the standard protocols for evaluating the stability of this compound under physiological conditions?

- Methodological Answer : Conduct stability assays in phosphate-buffered saline (PBS, pH 7.4) or simulated biological fluids (e.g., DMEM + 10% FBS) at 37°C. Monitor degradation via UV-Vis spectroscopy or LC-MS over 24–72 hours. Include controls (e.g., inert atmosphere vs. aerobic conditions) to assess oxidative stability. Report degradation products and half-life calculations using first-order kinetics .

Advanced Research Questions

Q. How do substituent positions (e.g., 1-methoxy vs. 1-hydroxy-4-methoxy) influence the redox properties and cytotoxicity of anthraquinone derivatives?

- Methodological Answer : Compare cyclic voltammetry (CV) profiles to quantify redox potentials (E₁/₂) in aprotic solvents (e.g., DMF). Cytotoxicity is evaluated via cell viability assays (MTT or CCK-8) in cancer cell lines (e.g., HeLa, MCF-7). Correlate electron-withdrawing/donating effects of substituents with redox activity and IC₅₀ values. For reproducibility, specify cell culture conditions (passage number, seeding density) and statistical methods (e.g., ANOVA with post-hoc tests) .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different studies?

- Methodological Answer : Address discrepancies by:

- Standardizing Assays : Use identical cell lines, exposure times (e.g., 48 vs. 72 hours), and positive controls (e.g., doxorubicin).

- Validating Purity : Reanalyze compounds from conflicting studies via HPLC to rule out batch-specific impurities.

- Exploring Mechanistic Pathways : Compare gene expression profiles (RNA-seq) or apoptosis markers (caspase-3 activation) to identify context-dependent mechanisms.

- Meta-Analysis : Pool data from multiple studies to assess effect sizes and heterogeneity using tools like RevMan or R .

Q. What computational strategies predict the interaction of this compound with biological targets (e.g., DNA topoisomerases)?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to model ligand-receptor binding. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability (RMSD, hydrogen bond occupancy). Compare results with experimental data (e.g., enzyme inhibition assays). Ensure force field parameters (e.g., AMBER) are compatible with anthraquinone systems .

Q. How should researchers design experiments to correlate redox behavior with antitumor activity in this compound derivatives?

- Methodological Answer :

- Step 1 : Measure redox potentials (CV) and ROS generation (DCFH-DA assay) in vitro.

- Step 2 : Assess cytotoxicity in cancer vs. normal cell lines to establish selectivity.

- Step 3 : Conduct in vivo xenograft studies with redox-modulating agents (e.g., N-acetylcysteine) to confirm mechanism.

- Statistical Design : Use multivariate regression to link redox parameters (E₁/₂, ROS levels) with therapeutic indices .

Methodological Considerations

- Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental sections, including reagent sources (e.g., Tokyo Chemical Industry Co.), equipment models, and raw data archiving .

- Conflict Resolution : When contradicting prior studies, explicitly discuss methodological differences (e.g., cell line origins, compound purity) and provide supplemental validation data .

- Ethical Compliance : For biological studies, include IRB approvals and animal welfare statements per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.